(S)-(+)-1-Indanol
Overview
Description
(S)-(+)-1-Indanol is a chiral alcohol derived from indane, a bicyclic aromatic hydrocarbon. This compound is notable for its optical activity, with the (S)-enantiomer being the focus due to its specific applications in asymmetric synthesis and chiral resolution processes. The structure of this compound includes a hydroxyl group attached to the first carbon of the indane ring, making it a secondary alcohol.
Preparation Methods
Synthetic Routes and Reaction Conditions: (S)-(+)-1-Indanol can be synthesized through several methods:
Asymmetric Reduction: One common method involves the asymmetric reduction of indanone using chiral catalysts or reagents. For instance, the use of chiral boron complexes or oxazaborolidine catalysts can yield high enantiomeric excess of this compound.
Enzymatic Resolution: Another approach is the enzymatic resolution of racemic 1-indanol using lipases, which selectively esterify one enantiomer, allowing for the separation of this compound.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale asymmetric hydrogenation processes. These methods utilize chiral catalysts under controlled conditions to ensure high yield and purity of the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions: (S)-(+)-1-Indanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form indanone using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to indane using strong reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of a base or phosphorus tribromide in an inert solvent.
Major Products:
Oxidation: Indanone.
Reduction: Indane.
Substitution: Various substituted indane derivatives depending on the reagent used.
Scientific Research Applications
(S)-(+)-1-Indanol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry for the production of enantiomerically pure drugs.
Biology: The compound is employed in the study of enzyme mechanisms and as a substrate in enzymatic reactions to investigate stereoselectivity.
Medicine: this compound derivatives have been explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the manufacture of fragrances and flavors due to its pleasant aroma and in the production of chiral catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of (S)-(+)-1-Indanol primarily involves its interaction with biological molecules through hydrogen bonding and hydrophobic interactions. The hydroxyl group can form hydrogen bonds with active sites of enzymes or receptors, influencing their activity. Additionally, the indane ring can engage in hydrophobic interactions, stabilizing the compound within the binding pocket of target proteins.
Comparison with Similar Compounds
®-(-)-1-Indanol: The enantiomer of (S)-(+)-1-Indanol, which has different optical activity and may exhibit different biological activities.
Indanone: The oxidized form of 1-indanol, used in various chemical syntheses.
Indane: The fully reduced form, serving as a precursor in the synthesis of indanol derivatives.
Uniqueness: this compound is unique due to its chiral nature, making it valuable in asymmetric synthesis. Its ability to form specific interactions with biological molecules also sets it apart from its non-chiral counterparts, providing distinct advantages in pharmaceutical and biochemical applications.
Biological Activity
(S)-(+)-1-Indanol, a chiral indanol compound, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article compiles comprehensive data on its biological effects, including antiviral, antibacterial, anticancer properties, and its role in enzyme interactions.
1. Overview of this compound
This compound is an enantiomer of 1-indanol, characterized by a hydroxyl group attached to a bicyclic structure. It is synthesized through various methods, including biocatalytic processes using specific bacterial strains such as Lactobacillus paracasei . Its structural properties allow it to interact with various biological systems, making it a candidate for pharmaceutical applications.
2.1 Antiviral Activity
Research indicates that this compound exhibits significant antiviral properties. A study highlighted its potential in inhibiting Hepatitis C virus (HCV) replication. Compounds derived from this compound demonstrated varying degrees of cytotoxicity and antiviral efficacy in HCV replicon cell lines, with some derivatives increasing viral load significantly .
Compound | Concentration (µM) | Effect on HCV Replication |
---|---|---|
Compound 5 | 25.00 | Significant increase in RNA levels |
Compound 7 | 100.00 | Approximately 5-fold increase |
Compound 9 | 100.00 | Nearly 6-fold increase |
2.2 Antibacterial and Antifungal Activity
The compound has also shown promising results against various bacterial and fungal pathogens. A series of indanyl-1,2,3-triazole derivatives were synthesized and tested for antimicrobial activity, with several compounds exhibiting potent effects against Mycobacterium tuberculosis and other pathogens .
Compound | MIC Value (µM) | Pathogen |
---|---|---|
Compound 5g | 1.56 | Mycobacterium tuberculosis |
Various derivatives | Varies | Antibacterial and antifungal pathogens |
2.3 Anticancer Activity
The anticancer potential of this compound has been explored through various studies. The compound's derivatives have shown effectiveness in inhibiting cancer cell proliferation in vitro. For instance, specific analogs were tested for their ability to inhibit cholinesterases, with IC50 values indicating strong inhibitory activity against acetylcholinesterase .
Compound | IC50 Value (nM) | Target |
---|---|---|
Compound 26d | 14.8 | Acetylcholinesterase |
Compound 26i | 18.6 | Acetylcholinesterase |
The biological activity of this compound can be attributed to its interaction with various enzymes and receptors:
- Enzyme Interaction : It serves as a substrate for human liver alcohol dehydrogenase , which is crucial for understanding its metabolic pathways.
- Opioid Receptor Modulation : Some studies suggest that the compound may exert effects through opioid receptors, influencing viral replication dynamics in HCV-infected cells .
4. Case Studies
Several case studies have documented the synthesis and biological evaluation of this compound derivatives:
- A study on the synthesis of new indanyl nucleoside analogues reported their cytotoxicity against Huh7.5 SG cells and their impact on HCV replication .
- Another study focused on the biocatalytic synthesis of (S)-1-indanol using Pseudomonas strains, demonstrating its stereospecific oxidation capabilities .
Properties
IUPAC Name |
(1S)-2,3-dihydro-1H-inden-1-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O/c10-9-6-5-7-3-1-2-4-8(7)9/h1-4,9-10H,5-6H2/t9-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIAPLDFPUUJILH-VIFPVBQESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C1O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=CC=CC=C2[C@H]1O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101020638 | |
Record name | (S)-(+)-1-Indanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101020638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25501-32-0 | |
Record name | (S)-(+)-1-Indanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101020638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1S)-2,3-dihydro-1H-inden-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.